molecular formula C18H16FN3O4 B2600719 3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-46-9

3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2600719
CAS RN: 946322-46-9
M. Wt: 357.341
InChI Key: ZBDTTYTVNJJWAC-UHFFFAOYSA-N
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Description

The compound “3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. Furo[3,2-b]pyridine compounds have been found to be potent and highly selective inhibitors of cdc-like kinases (CLKs) .

Scientific Research Applications

Asymmetric Synthesis

This compound can be used in asymmetric synthesis processes. A multi-catalytic protocol involving gold, palladium, and phosphoric acid enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This method allows for the construction of diverse furo[2,3-b]pyridine derivatives with good to excellent yields and diastereo- and enantioselectivities .

Photodynamic Therapy

A derivative of this compound has been used to create an AIE-active furo[2,3-c]pyridine-based photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . This application is particularly promising for combating multiple drug-resistant bacteria .

Organic Electronics

Furo[2,3-b]pyridine derivatives, such as the one mentioned, can be used in the development of organic electronic materials. For instance, they can serve as core structures for triplet host materials in organic light-emitting diodes (OLEDs) .

Antibacterial Imaging

The compound’s derivatives can be utilized for specific imaging of bacterial infections. The near-infrared emission and high quantum yield make it suitable for medical imaging applications .

Catalysis

The compound can be involved in catalytic processes. The aforementioned multi-catalytic protocol can lead to the creation of complex heterocycles after simple derivations, which are valuable in various catalytic applications .

Drug Design

Due to its structural complexity and potential biological activity, this compound can be a candidate for drug design and discovery, especially in the development of new antibacterial agents .

Material Science

The unique electronic properties of furo[2,3-b]pyridine derivatives make them suitable for advanced material science applications, including the development of new materials with specific optical or electronic properties .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Furo[3,2-b]pyridine compounds are a topic of ongoing research due to their potential as kinase inhibitors and modulators of various biological pathways .

properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-2-25-10-14(23)22-16-15-13(4-3-9-20-15)26-17(16)18(24)21-12-7-5-11(19)6-8-12/h3-9H,2,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDTTYTVNJJWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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